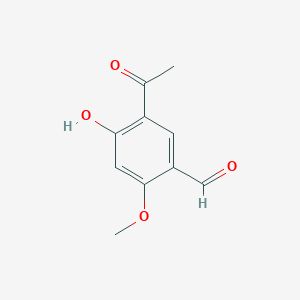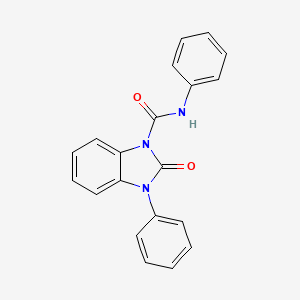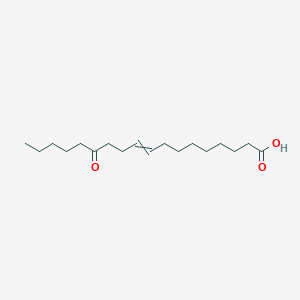
13-Oxooctadec-9-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Oxooctadec-9-enoic acid, also known as (9E)-13-Oxo-9-octadecenoic acid, is a fatty acid derivative with the molecular formula C18H32O3. It is characterized by the presence of a keto group at the 13th carbon and a double bond between the 9th and 10th carbons. This compound is a member of the oxo fatty acids, which are known for their diverse biological activities and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
13-Oxooctadec-9-enoic acid can be synthesized through the enzymatic conversion of linoleic acid derivatives. For instance, the enzymatic conversion of 13-hydroperoxylinoleic acid using flax enzyme preparations results in the formation of 13-hydroxy-12-oxooctadec-9(Z)-enoic acid and 9-hydroxy-12-oxooctadec-10(E)-enoic acid . This process involves the formation of an allene epoxide intermediate, which is crucial for the reaction’s progression.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the enzymatic synthesis route mentioned above can be scaled up for industrial applications, provided that the enzyme preparations are available in sufficient quantities and the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
13-Oxooctadec-9-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the keto group and the double bond in the molecule.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction of the keto group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The double bond in the molecule can undergo addition reactions with halogens (e.g., Br2) or hydrogen halides (e.g., HBr) under appropriate conditions.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of dicarboxylic acids.
Reduction: Reduction of the keto group results in the formation of 13-hydroxy derivatives.
Substitution: Addition reactions at the double bond yield halogenated or hydrogenated products.
Scientific Research Applications
13-Oxooctadec-9-enoic acid has several scientific research applications across various fields:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of surfactants and lubricants.
Mechanism of Action
The mechanism of action of 13-Oxooctadec-9-enoic acid involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes involved in fatty acid metabolism and influence cellular signaling pathways. Its keto group and double bond play crucial roles in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Oleic Acid: A monounsaturated fatty acid with a double bond at the 9th carbon but lacking the keto group.
Linoleic Acid: A polyunsaturated fatty acid with double bonds at the 9th and 12th carbons but lacking the keto group.
13-Hydroxy-9-octadecenoic Acid: A hydroxylated derivative of 13-Oxooctadec-9-enoic acid.
Uniqueness
This compound is unique due to the presence of both a keto group and a double bond, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
38205-11-7 |
|---|---|
Molecular Formula |
C18H32O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
13-oxooctadec-9-enoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9H,2-6,8,10-16H2,1H3,(H,20,21) |
InChI Key |
LDYZTLZOFONHNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


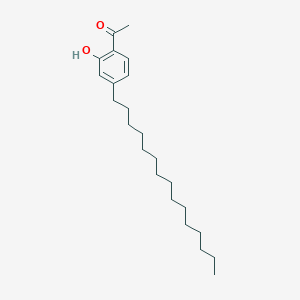
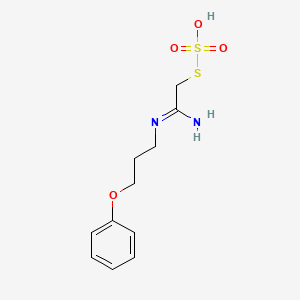
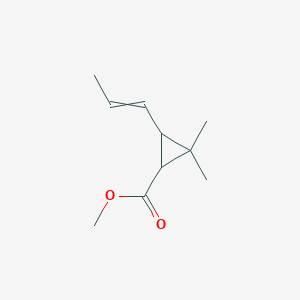
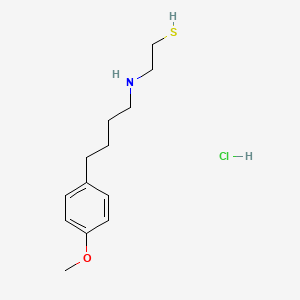

![2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]-](/img/structure/B14659285.png)
![12-Methylbenzo[c]acridin-7(12H)-one](/img/structure/B14659293.png)
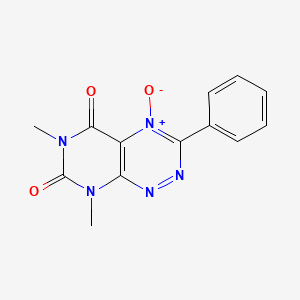
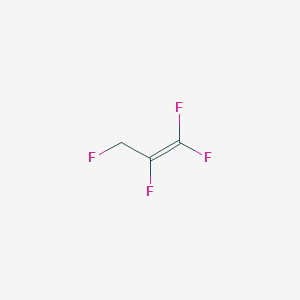
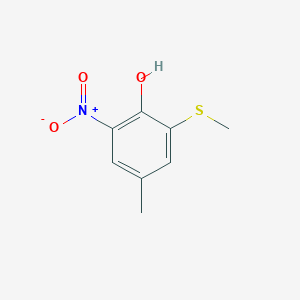
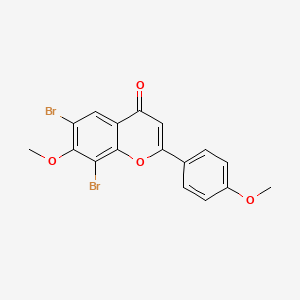
![2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol](/img/structure/B14659357.png)
